4,4-Difluorocyclohexanone is a fluorinated cyclic ketone featuring a gem-difluoro group at the 4-position of the cyclohexanone ring. This structural feature makes it a valuable intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. The two fluorine atoms significantly alter the molecule's electronic properties, conformational preferences, and metabolic stability compared to its non-fluorinated counterpart, cyclohexanone. These modifications are leveraged by medicinal and process chemists to design molecules with improved potency, enhanced pharmacokinetic profiles, and specific three-dimensional structures.
Direct substitution of 4,4-Difluorocyclohexanone with its non-fluorinated analog, cyclohexanone, or with monofluorinated variants is often unfeasible and leads to fundamentally different outcomes. The gem-difluoro group at the C4 position is not merely a passive substituent; it acts as a powerful modulator of molecular properties. It can block common sites of metabolic oxidation, a critical feature in drug development that cannot be replicated by the parent ketone. Furthermore, the strong electron-withdrawing nature and steric profile of the CF2 group impose specific conformational constraints on the cyclohexane ring and alter the reactivity of the adjacent ketone. Replacing this compound requires complete re-engineering of a synthetic route or accepting a final product with a significantly different biological and chemical performance profile.
In the development of Bruton’s Tyrosine Kinase (BTK) inhibitors, replacing a standard cyclohexyl group with a 4,4-difluorocyclohexyl moiety, derived directly from 4,4-difluorocyclohexanone, resulted in a significant increase in potency. The fluorinated compound exhibited an IC50 of 0.5 nM against BTK, representing a 26-fold potency improvement over the non-fluorinated cyclohexyl analog, which had an IC50 of 13 nM.
| Evidence Dimension | Enzyme Inhibition (BTK IC50) |
| Target Compound Data | 0.5 nM (for derivative of 4,4-Difluorocyclohexanone) |
| Comparator Or Baseline | 13 nM (for derivative of Cyclohexanone) |
| Quantified Difference | 26-fold increase in potency |
| Conditions | In vitro biochemical assay for Bruton’s Tyrosine Kinase (BTK) inhibition. |
For medicinal chemists, this demonstrates a clear, quantifiable performance gain in a high-value application, justifying the selection of this fluorinated precursor to achieve superior biological activity.
The C4 position of a cyclohexyl ring is a common site of metabolic hydroxylation by Cytochrome P450 enzymes, leading to rapid drug clearance. The gem-difluoro substitution on 4,4-difluorocyclohexanone serves as a robust metabolic block. This strategy is widely employed in drug design because the high energy of the C-F bond prevents enzymatic C-H oxidation at that site. For example, introducing a 4,4-difluoro-cyclohexyl group into stearoyl-CoA desaturase (SCD) inhibitors was a key strategy to enhance metabolic stability and potency.
| Evidence Dimension | Metabolic Stability |
| Target Compound Data | Metabolically stable at C4 position |
| Comparator Or Baseline | Cyclohexyl group is susceptible to hydroxylation at C4 |
| Quantified Difference | Qualitatively blocks a primary metabolic pathway, leading to increased compound half-life. |
| Conditions | In vivo and in vitro drug metabolism studies (Cytochrome P450 oxidation). |
Procuring this compound provides a direct route to improving the metabolic stability and in vivo half-life of drug candidates, a critical factor for successful clinical development.
4,4-Difluorocyclohexanone is not just an endpoint modifier but a key starting material for a range of other valuable, fluorinated scaffolds that are otherwise difficult to synthesize. It can be efficiently converted into precursors like 4,4-difluorocyclohexylamines and cis/trans-4-aminocyclohexanols substituted with a 4,4-difluoro group. These subsequent building blocks are critical for introducing the conformationally rigid and metabolically stable difluorocyclohexyl motif into diverse molecular architectures.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Serves as a direct precursor to a portfolio of fluorinated amines, amino acids, and other scaffolds. |
| Comparator Or Baseline | Alternative routes to these fluorinated scaffolds are often longer, lower-yielding, or require more specialized reagents. |
| Quantified Difference | Provides a streamlined and efficient entry point to a class of high-value building blocks. |
| Conditions | Standard organic synthesis laboratory procedures. |
For process and synthetic chemists, procuring this ketone provides a cost-effective and efficient starting point for multiple synthesis campaigns, increasing R&D productivity.
Use as a core building block for synthesizing kinase inhibitors where both high potency and metabolic stability are required. The evidence shows that incorporating the 4,4-difluorocyclohexyl motif can lead to multi-fold improvements in enzyme inhibition compared to non-fluorinated analogs.
Incorporate into lead compounds to specifically block P450-mediated oxidation at the C4 position of a cyclohexyl ring. This is a proven strategy to increase the in vivo half-life and oral bioavailability of drug candidates, reducing compound attrition.
Employ as a primary starting material for the synthesis of valuable secondary building blocks, such as 4,4-difluorocyclohexylamines and related amino acids. This enables the exploration of novel chemical space where conformational rigidity and modulated basicity are desired.
Irritant